Ractopamine-d5 Hydrochloride
Description
Introduction to Ractopamine-d5 Hydrochloride
Chemical Structure and Isotopic Labeling
This compound (C₁₈H₁₈D₅NO₃·HCl) features strategic deuterium substitutions at five positions:
- Phenyl ring positions : Deuterium atoms replace hydrogens at the 2,3,5,6 positions of the phenolic moiety
- Ethylamine side chain : A single deuterium on the β-carbon of the ethanolamine group
This isotopic configuration preserves the compound's polarity and reactivity while creating a +5 mass shift relative to native ractopamine (C₁₈H₂₃NO₃·HCl). The SMILES notation (OC(C1=CC=C(O)C=C1)([2H])CNC(C)CCC2=C([2H])C([2H])=C(O)C([2H])=C2[2H].Cl) precisely maps these substitutions.
Table 1: Structural Comparison with Native Ractopamine Hydrochloride
| Property | Ractopamine HCl | Ractopamine-d5 HCl |
|---|---|---|
| Molecular Formula | C₁₈H₂₃NO₃·HCl | C₁₈H₁₈D₅NO₃·HCl |
| Exact Mass (neutral) | 337.1553 | 342.1938 |
| Deuterium Positions | 0 | 2,3,5,6 (phenol), β-carbon |
The isotopic labeling strategy minimizes chromatographic retention time shifts compared to non-deuterated analogs, a critical advantage observed in LC-MS/MS applications. Unlike ¹³C-labeled standards, deuterium substitution introduces negligible effects on compound polarity while maintaining sufficient mass differentiation for selective detection.
Role as an Internal Standard in Analytical Chemistry
This compound fulfills three essential functions in quantitative mass spectrometry:
- Matrix Effect Compensation : Corrects signal suppression/enhancement caused by co-eluting substances in biological matrices
- Recovery Calculation : Accounts for losses during sample preparation through identical extraction characteristics
- Ionization Efficiency Monitoring : Serves as real-time control for electrospray ionization stability
Validation studies demonstrate its effectiveness across multiple matrices:
- Bovine urine : Achieved 73.67–118.80% recovery with ≤15.47% CV in precision tests
- Pig hair : Enabled detection limits of 0.6 ng/mL for ractopamine with 79–82% recovery
- Muscle tissue : Validated for clenbuterol/ractopamine/zilpaterol detection at 0.2–0.5 μg/kg levels
Table 2: Performance Metrics in LC-MS/MS Applications
| Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (CV%) |
|---|---|---|---|---|
| Bovine Urine | 0.1 | 0.2 | 73.67–118.80 | 1.62–15.47 |
| Pig Hair | 0.6 | 2.0 | 79–82 | 3.8–8.6 |
| Muscle Tissue | 0.1 | 0.2 | 85–95 | <10 |
The compound's stability under alkaline hydrolysis conditions (1M NaOH, 70°C) makes it particularly suitable for tissue digestion protocols. When used in mobile phase-spiked workflows, it reduces per-sample cost to <2% of total analysis expenses while maintaining >99% isotopic purity.
Properties
Molecular Formula |
C18H24ClNO3 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[3-[[2-deuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i4D,5D,8D,9D,18D; |
InChI Key |
JHGSLSLUFMZUMK-LOFPKOBJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCC(C)NCC([2H])(C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogen-Deuterium Exchange and Reductive Amination
Synthetic Route Overview
The method described in CN113061094A involves a four-step sequence:
- H-D Exchange : Compound I undergoes deuterium exchange using sodium deuteroxide (NaOD) in deuterated water (D₂O) to introduce five deuterium atoms.
- Reductive Amination : The deuterated intermediate reacts with compound III (1-(4-hydroxyphenyl)-2-aminoethanol) using a deuterated reducing agent (e.g., NaBD₄) to introduce a sixth deuterium.
- Deprotection : Removal of protective groups (e.g., benzyl) via catalytic hydrogenation.
- Salt Formation : Conversion to the hydrochloride salt using HCl gas.
Key Reaction:
$$
\text{Compound I} \xrightarrow{\text{NaOD/D}2\text{O}} \text{Intermediate II} \xrightarrow{\text{NaBD}4} \text{Intermediate IV} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ractopamine-d5} \xrightarrow{\text{HCl}} \text{Ractopamine-d5 Hydrochloride}
$$
Ketone Reduction and Sequential Coupling
Synthetic Route Overview
CN104387282A outlines a ketone-based pathway:
- Reduction : Deuterated ketone (e.g., raspberry ketone-d5) is reduced using LiBD₄ to form deuterated alcohol.
- Protection : Alcohol protection via sulfonation (e.g., p-toluenesulfonyl chloride).
- Coupling : Reaction with amine derivatives (e.g., 4-hydroxyphenethylamine) under alkaline conditions.
- Deprotection : Acidic cleavage (e.g., HCl) to yield this compound.
Key Reaction:
$$
\text{Ketone} \xrightarrow{\text{LiBD}_4} \text{Deuterated Alcohol} \xrightarrow{\text{Tosyl Chloride}} \text{Sulfonate} \xrightarrow{\text{Amine Coupling}} \text{Protected Intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Deuterated Starting Material Approach
Synthetic Route Overview
A study by Wang et al. and CN104311436A employ pre-deuterated precursors:
- Synthesis of Deuterated Raspberry Ketone : Condensation of deuterated acetone-d6 with p-hydroxybenzaldehyde.
- Reductive Amination : Reaction with 4-hydroxyphenethylamine using Raney nickel and hydrogen.
Key Reaction:
$$
\text{Acetone-d}6 + \text{p-Hydroxybenzaldehyde} \xrightarrow{\text{NaOH}} \text{Raspberry Ketone-d5} \xrightarrow{\text{H}2/\text{Raney Ni}} \text{Ractopamine-d5}
$$
Comparative Analysis of Methods
Critical Reaction Optimization Strategies
Catalytic Hydrogenation
Chemical Reactions Analysis
Types of Reactions
Ractopamine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of nitro groups results in amines .
Scientific Research Applications
Analytical Chemistry
Ractopamine-d5 Hydrochloride serves as an internal standard in various analytical methods for quantifying ractopamine and other β-agonists in biological samples. The use of this labeled compound enhances the accuracy of detection methods such as:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for the simultaneous determination of ractopamine and salbutamol in pig hair samples, providing insights into residue levels post-treatment .
- Electrochemical Detection : Ractopamine-d5 is utilized to improve the sensitivity and specificity of detecting ractopamine in swine muscle and urine samples .
Table 1: Detection Methods for Ractopamine and Salbutamol
| Method | Specimen Type | Linear Range | LOD/LOQ |
|---|---|---|---|
| LC-MS/MS | Pig hair | 0.5–100 ng/mL | LOD: 0.6 ng/mL |
| HPLC-UV | Pig muscle | 0.01–2 ppm | LOD: 0.003 ppm |
| ELISA | Pork | 0–1.0 ppb | LOD: 0.5 ppb |
Pharmacological Studies
Research involving this compound has provided insights into its pharmacokinetics and effects on animal welfare:
- Effects on Growth Performance : Studies indicate that ractopamine administration can lead to significant improvements in average daily gain (ADG) and feed efficiency, with optimal doses ranging from 5 to 20 mg/kg in pigs .
- Welfare Assessments : Investigations have shown that higher doses of ractopamine can increase stress responsiveness in pigs, leading to welfare concerns such as increased rates of non-ambulatory animals .
Impact on Swine Production
A study evaluating the effects of ractopamine on market weight pigs found that administering varying doses resulted in improved carcass yield and reduced backfat depths compared to control groups. However, welfare indicators raised concerns about the metabolic stress induced by higher doses .
Detection in Animal Products
Research has demonstrated the effectiveness of using ractopamine-d5 as an internal standard for accurately detecting ractopamine levels in animal products. This is crucial for ensuring compliance with food safety regulations and monitoring potential residues in meat products intended for human consumption .
Mechanism of Action
Ractopamine-d5 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors . This binding activates a cascade of intracellular events that lead to increased protein synthesis and muscle growth. The compound also enhances lipolysis, resulting in reduced fat deposition .
Comparison with Similar Compounds
Limitations and Discrepancies
- CAS Number Ambiguity : incorrectly assigns the unlabeled CAS (90274-24-1) to Ractopamine-d5 HCl, highlighting the need to verify identifiers with primary sources .
Biological Activity
Ractopamine-d5 hydrochloride is a beta-adrenergic agonist primarily used as a feed additive in livestock to enhance growth performance, improve feed efficiency, and increase leanness in meat products. This article explores the biological activity of Ractopamine-d5, focusing on its mechanisms of action, physiological effects, and implications for animal welfare.
Ractopamine acts primarily through the stimulation of beta-adrenergic receptors, particularly the β1 and β2 subtypes. However, recent studies indicate that it may also act as a full agonist at trace amine-associated receptor 1 (TAAR1), which could influence both physiological and behavioral responses in animals.
- Agonistic Activity : Ractopamine has been shown to increase intracellular cyclic AMP (cAMP) levels, leading to enhanced muscle growth and reduced fat deposition. In vitro studies demonstrated that Ractopamine binds to mTAAR1, resulting in significant increases in chloride conductance in oocytes coexpressing human cystic fibrosis transmembrane conductance regulator (hCFTR) and mTAAR1 .
Physiological Effects
The administration of Ractopamine has been linked to several physiological changes in livestock:
- Growth Promotion : Studies indicate that Ractopamine improves average daily gain (ADG) and feed conversion ratios (FCR) in pigs. For instance, pigs fed with Ractopamine at doses ranging from 5 to 20 mg/kg showed significant improvements in growth performance compared to control groups .
- Carcass Characteristics : The use of Ractopamine has been associated with increased lean muscle mass and improved carcass leanness. Research indicates that dietary supplementation can lead to favorable changes in muscle fiber composition and distribution .
- Metabolism : Ractopamine influences metabolic pathways by altering fat deposition and muscle development. It has been observed that Ractopamine-treated animals exhibit changes in myosin heavy chain isoform distribution, which is crucial for muscle function .
Case Studies
Several studies have investigated the effects of Ractopamine on livestock:
- Study on Pigs : A study evaluated the impact of dietary zinc levels combined with Ractopamine hydrochloride on pork chop quality. Results indicated that higher zinc levels reduced the formation of oxymyoglobin, enhancing meat color stability .
- Welfare Indicators : Research assessing the welfare of pigs treated with varying doses of Ractopamine revealed that while lower doses (5 mg/kg) reduced stress responses to handling, higher doses (20 mg/kg) were associated with increased rates of non-ambulatory pigs due to metabolic acidosis .
- Pharmacokinetics : A pharmacokinetic study in humans demonstrated rapid absorption of Ractopamine, with peak plasma concentrations occurring approximately 0.6 hours post-administration and a half-life of about 3.94 hours. Only a small percentage was excreted unchanged in urine, indicating extensive metabolism .
Data Tables
| Study | Dose (mg/kg) | Effect on ADG | Effect on FCR | Carcass Leanness |
|---|---|---|---|---|
| Apple et al., 2007 | 5-20 | Increased | Improved | Enhanced |
| Paulk et al., 2014 | 10 | Not specified | Not specified | Improved |
| JECFA Report | 30 (feed) | Not specified | Not specified | Low lipophilicity |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Ractopamine-d5 Hydrochloride in biological matrices, and how should method parameters be optimized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic analogs. Optimize chromatographic separation using a C18 column and mobile phases (e.g., methanol/ammonium formate) to resolve Ractopamine-d5 from endogenous compounds. Calibration curves should be validated for linearity (R² ≥ 0.99) and accuracy (80–120% recovery) using deuterated internal standards to correct for matrix effects .
Q. How does the incorporation of five deuterium atoms in this compound enhance its utility in pharmacokinetic studies?
- Methodological Answer : The deuterium atoms increase the molecular mass, enabling distinct mass spectral differentiation from non-deuterated Ractopamine. This isotopic labeling minimizes metabolic interference and improves traceability in mass spectrometry, ensuring accurate quantification of parent and metabolite ratios in biological samples .
Q. What protocols ensure stability of this compound during sample preparation for residue analysis?
- Methodological Answer : Store stock solutions in amber vials at -20°C to prevent photodegradation. For tissue homogenates, use acidified extraction solvents (e.g., 0.1% formic acid in acetonitrile) to enhance recovery. Centrifuge at 10,000×g for 15 minutes to remove particulates before LC-MS/MS injection .
Q. What are the critical storage conditions for maintaining this compound integrity?
- Methodological Answer : Store lyophilized powder in desiccated conditions at 2–8°C. Reconstituted solutions should be used within 24 hours and shielded from light to avoid degradation. Regularly validate purity via HPLC (≥98% purity threshold) to confirm stability .
Advanced Research Questions
Q. How should experimental designs account for deuterated internal standards when evaluating this compound in animal models?
- Methodological Answer : Use a randomized block design with dose-ranging studies (e.g., 5–30 ppm in feed) and include negative controls. Administer Ractopamine-d5 as a tracer alongside non-deuterated forms to quantify tissue-specific uptake. Pool data across trials to assess dose-response relationships in parameters like leanness or metabolic rate .
Q. How can researchers resolve discrepancies in recovery rates of this compound caused by matrix effects in complex samples?
- Methodological Answer : Employ matrix-matched calibration standards and isotopically labeled internal standards (e.g., Ractopamine-d6) to normalize recovery variations. Validate methods using spike-and-recovery experiments across multiple matrices (e.g., liver, muscle) to identify and correct for ion suppression/enhancement .
Q. What methodologies are suitable for assessing the long-term stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies by exposing the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 30 days. Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify stability-indicating parameters (e.g., ≤5% degradation) .
Q. Which validation parameters are critical for ensuring regulatory compliance of this compound in analytical assays?
- Methodological Answer : Validate selectivity, linearity (1–100 ng/mL range), precision (CV ≤15%), and accuracy (≥90% recovery). Include inter-day and intra-day reproducibility tests. Document limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3 for LOD, ≥10 for LOQ) .
Q. How can cross-reactivity between this compound and anti-Ractopamine antibodies be mitigated in immunoassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
